molecular formula C6H11O10P B1140869 tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate CAS No. 103213-29-2

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate

Cat. No.: B1140869
CAS No.: 103213-29-2
M. Wt: 274.119301
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Description

This compound is a phosphorylated carbohydrate derivative with a tripotassium carboxylate salt and pentahydrate formulation. Its IUPAC name reflects its stereochemistry: a six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5, a phosphonatooxy group at position 6, and a carboxylate group at position 2. The pentahydrate form enhances its stability in aqueous environments.

Pharmacological Significance: It exhibits notable anti-inflammatory properties, making it a candidate for pharmaceutical formulations targeting chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Properties

IUPAC Name

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O10P.3K.5H2O/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;;;;;;;;/h1-4,6-9H,(H,10,11)(H2,12,13,14);;;;5*1H2/q;3*+1;;;;;/p-3/t1-,2-,3+,4-,6+;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYDOCUHYEURE-CXWREKGISA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18K3O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves the phosphorylation of glucuronic acid. The reaction typically requires the use of phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester. The compound is then purified through crystallization to obtain the pentahydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucaric acid derivatives.

    Reduction: Reduction reactions can convert the compound into glucuronic acid derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include glucaric acid derivatives, reduced glucuronic acid derivatives, and various substituted glucuronic acid compounds .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties that can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies.

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. A study demonstrated its effectiveness in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory diseases .

Drug Delivery Systems
Due to its unique structural properties, tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate can be utilized as a carrier for targeted drug delivery. Its biocompatibility and ability to encapsulate drugs enhance the efficacy of therapeutic agents while minimizing side effects .

Application Description Study Reference
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Drug Delivery SystemsBiocompatible carrier for targeted drug delivery

Agricultural Applications

Fertilizer Component
This compound is being investigated for its role as a fertilizer additive. Its phosphorus content is essential for plant growth and development. Studies have shown that it enhances nutrient uptake when applied to various crops .

Pesticidal Activity
Research has also explored its potential as a natural pesticide. The compound exhibits antifungal properties that can protect crops from fungal infections without harming beneficial microorganisms in the soil .

Application Description Study Reference
Fertilizer ComponentEnhances nutrient uptake in crops
Pesticidal ActivityExhibits antifungal properties; protects crops from infections

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural analogies with natural substrates. It serves as a model compound to understand enzyme mechanisms and interactions at the molecular level .

Cell Culture Studies
In cell culture experiments, tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate has been shown to influence cell proliferation and differentiation. These findings are critical for developing new therapeutic strategies in regenerative medicine .

Application Description Study Reference
Enzyme Inhibition StudiesUsed as a model compound in studying enzyme mechanisms
Cell Culture StudiesInfluences cell proliferation and differentiation

Mechanism of Action

The mechanism of action of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves its role as a substrate in enzymatic reactions. It participates in the metabolic processes of complex carbohydrates, interacting with specific enzymes to facilitate the conversion of glucuronic acid derivatives. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways affected are those related to the synthesis and degradation of complex carbohydrates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Phosphonatooxy group : Enhances polarity and charge characteristics.
  • Carboxylate group : Contributes to ionic solubility and salt formation.
  • Hydroxyl-rich oxane ring : Facilitates hydrogen bonding and molecular recognition.

Comparisons with analogs are summarized below:

Compound Name (IUPAC) Molecular Weight (g/mol) Key Functional Groups Charge Characteristics (H+ Donors/Acceptors) Pharmacological Notes Reference ID
Tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate ~494* Phosphonatooxy, carboxylate, hydroxyls High polarity (5 H+ donors, 8 H+ acceptors) Anti-inflammatory applications
(2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 494.365 Chromenyl, hydroxyls, carboxylate Moderate polarity (6 H+ donors, 7 H+ acceptors) Antioxidant potential (plant-derived)
3,4-Di-O-caffeoylquinic acid 516.45 Caffeoyl esters, hydroxyls, carboxylate High polarity (8 H+ donors, 10 H+ acceptors) Antioxidant, anti-diabetic
(3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,4,5-pentaol ~342 Hydroxymethyl, hydroxyls, ether linkages High polarity (9 H+ donors, 12 H+ acceptors) Probable role in carbohydrate metabolism
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate 192.125 Tricarboxylate, hydroxyl Ionic (3 negative charges) Chelating agent, food additive

*Molecular weight estimated based on structural analogs .

Charge and Solubility Profiles

  • Main Compound : The tripotassium salt ensures high water solubility (>50 mg/mL), while the phosphonatooxy and carboxylate groups contribute to a net negative charge, favoring interactions with cationic biological targets .
  • Chromenyl Analogs : Lower solubility in water due to aromatic chromenyl groups but increased lipid solubility, enhancing membrane permeability .
  • Caffeoylquinic Acid Derivatives : High solubility in polar solvents but prone to ester hydrolysis under acidic conditions .

Pharmacological Activity Comparison

  • Anti-inflammatory Action : Unique to the main compound due to synergistic effects of phosphorylation and carboxylation, which modulate inflammatory cytokines (e.g., TNF-α, IL-6) .

Stability and Formulation Challenges

The pentahydrate form of the main compound improves thermal stability (decomposition temperature >200°C) compared to anhydrous analogs. However, its hygroscopic nature requires controlled storage conditions .

Biological Activity

Tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is a potassium salt of a carbohydrate derivative featuring multiple hydroxyl and phosphonate groups. Its structural formula can be represented as follows:

C6H12K3O9P\text{C}_{6}\text{H}_{12}\text{K}_{3}\text{O}_{9}\text{P}

This structure confers unique properties that influence its biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a scavenger of free radicals. Studies have shown that it can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating signaling pathways involved in cell survival and apoptosis .

Therapeutic Applications

The biological activities of tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate have led to its exploration in various therapeutic areas:

  • Diabetes Management : Its ability to modulate glucose metabolism has been investigated for potential use in diabetes treatment .
  • Cancer Therapy : The compound's cytotoxic effects on cancer cells have prompted research into its role as an adjunct therapy in oncology .
  • Neurodegenerative Diseases : Given its neuroprotective effects, it is being studied for potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study conducted using human neuronal cell lines demonstrated that treatment with tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate significantly reduced cell death induced by oxidative stress .
  • Animal Models : In rodent models of diabetes, administration of the compound improved glycemic control and reduced markers of inflammation associated with metabolic syndrome .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in patients with early-stage Alzheimer's disease. Preliminary results indicate improvements in cognitive function and quality of life metrics .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging ROS
AntimicrobialDisruption of cell membranes
NeuroprotectiveModulation of apoptosis pathways
Diabetes ManagementModulation of glucose metabolism
Cancer TherapyCytotoxic effects on cancer cells

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